molecular formula C18H27N5O B5552989 N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide

N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide

Cat. No. B5552989
M. Wt: 329.4 g/mol
InChI Key: ZCALQRMWIAESNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including structures similar to N-{1-Methyl-2-[2-(4-Methyl-1-Piperazinyl)ethyl]-1H-Benzimidazol-5-yl}propanamide, typically involves the formation of benzimidazole core through cyclization reactions followed by various functionalization steps. For example, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves creating a benzimidazole nucleus and introducing piperazinyl and other substituents at specific positions to achieve desired biological activities (Iemura et al., 1986).

Scientific Research Applications

DNA Binding and Cellular Staining

Compounds with structural similarities to the one , especially those containing benzimidazole groups, are known for their ability to bind to the DNA's minor groove. For instance, Hoechst 33258, a well-known dye with a bis-benzimidazole structure, binds specifically to AT-rich sequences of double-stranded DNA, facilitating chromosome and nuclear staining in biological research (Issar & Kakkar, 2013). This application is crucial for cell biology, flow cytometry, and the study of chromosomal structures.

Antimicrobial and Anticancer Activities

Benzimidazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. These compounds, through various mechanisms such as inhibition of topoisomerase and tubulin polymerization, have been explored for their therapeutic potentials. Mannich base benzimidazole derivatives, in particular, have shown significant medicinal applications, demonstrating antibacterial, anthelmintic, antifungal, and anti-inflammatory effects, among others (Vasuki et al., 2021).

Antipsychotic and Mood Disorder Treatments

Piperazine derivatives are integral to the structure of several clinically used antipsychotic and antidepressant drugs. These compounds target central nervous system (CNS) disorders, offering therapeutic benefits in treatments of schizophrenia, depression, and anxiety (Rathi et al., 2016). The versatility of piperazine as a core structure allows for the development of numerous pharmacologically active agents with varying therapeutic uses.

Drug Metabolism and Toxicology Studies

Research on the metabolism of compounds containing piperazine and benzimidazole rings is essential for understanding their pharmacokinetics and potential toxicological profiles. These studies help in identifying metabolites and understanding the drug's behavior in biological systems, which is crucial for developing safer and more effective therapeutic agents (Attwa et al., 2018).

properties

IUPAC Name

N-[1-methyl-2-[2-(4-methylpiperazin-1-yl)ethyl]benzimidazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O/c1-4-18(24)19-14-5-6-16-15(13-14)20-17(22(16)3)7-8-23-11-9-21(2)10-12-23/h5-6,13H,4,7-12H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCALQRMWIAESNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCN3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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